N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide
CAS No.: 681265-93-0
Cat. No.: VC4606576
Molecular Formula: C18H13F2N3O3S
Molecular Weight: 389.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681265-93-0 |
|---|---|
| Molecular Formula | C18H13F2N3O3S |
| Molecular Weight | 389.38 |
| IUPAC Name | N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C18H13F2N3O3S/c19-13-7-4-8-14(20)16(13)18(24)21-17-12-9-27(25,26)10-15(12)22-23(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,24) |
| Standard InChI Key | VQBRUGZIUYMYBT-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Introduction
The compound N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide is a complex organic molecule featuring a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound known for its diverse biological activities. This compound combines the thieno[3,4-c]pyrazole framework with a phenyl group and a difluorobenzamide moiety, contributing to its unique chemical and physical properties.
Synthesis and Chemical Reactions
The synthesis of compounds with similar thieno[3,4-c]pyrazole cores often involves multi-step pathways, including reactions such as cyclization and amidation. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Controlled conditions are crucial to ensure desired transformations.
Biological Activities and Applications
Compounds with the thieno[3,4-c]pyrazole core are known for their significant biological activities, including anti-inflammatory and antitumor properties. The presence of a difluorobenzamide moiety may enhance these activities by interacting with specific molecular targets such as enzymes and receptors.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | C23H22N4O5S | 466.5 | Thieno[3,4-c]pyrazole core, methoxyphenyl group |
| N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-(4-methoxyphenyl)propanamide | C25H21N3O3S | 443.52 | Thieno[3,4-c]pyrazole core, methoxyphenyl group |
| N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | C22H19FN4O4S | - | Thieno[3,4-c]pyrazole core, fluorophenyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume